1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13382567
InChI: InChI=1S/C16H19N3O2/c1-18-7-4-12-10-13(2-3-14(12)18)16(21)19-8-5-11(6-9-19)15(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20)
SMILES:
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC13382567

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide -

Specification

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name 1-(1-methylindole-5-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C16H19N3O2/c1-18-7-4-12-10-13(2-3-14(12)18)16(21)19-8-5-11(6-9-19)15(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20)
Standard InChI Key XJXHWJFAAQRPMN-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N

Introduction

Synthesis and Chemical Reactions

The synthesis of similar compounds typically involves reactions between indole and piperidine derivatives, often facilitated by bases like triethylamine in solvents such as acetone. Purification techniques like column chromatography are used to isolate the desired product.

StepDescription
1. Reaction SetupCombine indole and piperidine derivatives with a base in a suitable solvent.
2. Reaction ConditionsControl temperature and solvent choice to optimize yield and selectivity.
3. PurificationUse techniques like column chromatography to isolate the product.

Biological Activity and Potential Applications

While specific data on 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is scarce, related compounds often exhibit potential in neuropharmacology and medicinal chemistry. Modifications to the indole or piperidine components can significantly alter biological activity, suggesting that structure-function relationships are crucial for understanding their mechanisms.

Application AreaPotential Use
NeuropharmacologyPsychoactive or pharmacological effects.
Medicinal ChemistryDrug development for various therapeutic targets.

Research Findings and Future Directions

Research on similar compounds indicates that they may interact with biological targets such as receptors or enzymes, though the exact mechanisms are not fully elucidated. Future studies should focus on elucidating these interactions and exploring the therapeutic potential of these compounds.

Research FocusObjective
Mechanism ElucidationUnderstand how these compounds interact with biological targets.
Therapeutic PotentialExplore applications in drug development.

Given the lack of specific information on 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide, further research is needed to fully understand its properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator